molecular formula C13H11N3O2 B11271061 (4-Methylphenyl)(4-nitrophenyl)diazene CAS No. 29418-58-4

(4-Methylphenyl)(4-nitrophenyl)diazene

Cat. No.: B11271061
CAS No.: 29418-58-4
M. Wt: 241.24 g/mol
InChI Key: ILLZCQXUVXWGJA-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (-N=N-) linking a 4-methylphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(4-nitrophenyl)diazene typically involves the diazotization of 4-nitroaniline followed by coupling with 4-methylaniline. The reaction conditions generally include the use of an acidic medium, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. The diazonium salt is then coupled with 4-methylaniline to form the desired diazene compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(4-nitrophenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Reduction: (4-Methylphenyl)(4-aminophenyl)diazene.

    Oxidation: (4-Carboxyphenyl)(4-nitrophenyl)diazene.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

(4-Methylphenyl)(4-nitrophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(4-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diazene linkage can also participate in electron transfer reactions, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-nitrophenyl)diazene
  • (4-Nitrophenyl)phenyl-diazene
  • (4-Methylphenyl)(4-nitrophenyl)-, 2-oxide

Uniqueness

(4-Methylphenyl)(4-nitrophenyl)diazene is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical properties. The methyl group enhances its hydrophobicity, while the nitro group provides sites for reduction and other chemical transformations. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

29418-58-4

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(4-methylphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h2-9H,1H3

InChI Key

ILLZCQXUVXWGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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